molecular formula C8H6N4O2 B11788002 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Cat. No.: B11788002
M. Wt: 190.16 g/mol
InChI Key: YFBCJHCXVFLAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyridazinone and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridazinone core. Common synthetic routes might include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Vinylation: Introduction of the vinyl group via reactions such as Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the vinyl group or the heterocyclic rings.

    Reduction: Reduction reactions could target the oxadiazole or pyridazinone rings.

    Substitution: Various substitution reactions could occur, particularly on the vinyl group or the nitrogen atoms in the heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or other transition metal catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one could have a range of applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

    Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
  • 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one

Uniqueness

The unique combination of the vinyl group and the oxadiazole and pyridazinone rings in 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-(3-ethenyl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C8H6N4O2/c1-2-6-9-8(14-12-6)5-3-4-7(13)11-10-5/h2-4H,1H2,(H,11,13)

InChI Key

YFBCJHCXVFLAAY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NOC(=N1)C2=NNC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.